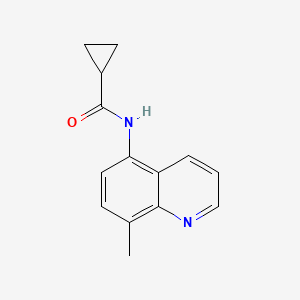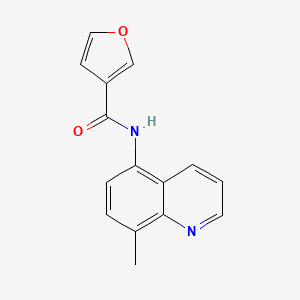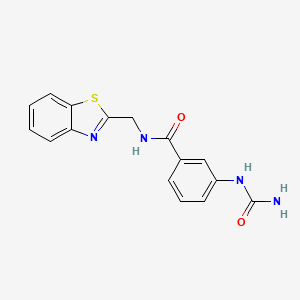![molecular formula C16H13N3O4 B7497812 Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate](/img/structure/B7497812.png)
Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate, also known as XAV-939, is a small molecule inhibitor of the Wnt signaling pathway. The Wnt pathway is a critical signaling pathway that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of the Wnt pathway has been implicated in the development of cancer, making it an attractive target for cancer therapy.
Mécanisme D'action
Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate acts by inhibiting the activity of tankyrase, an enzyme that regulates the stability of β-catenin, a key component of the Wnt signaling pathway. Inhibition of tankyrase leads to the stabilization of β-catenin, which in turn leads to the activation of downstream target genes that regulate cell proliferation and differentiation.
Biochemical and Physiological Effects:
Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and promote cell cycle arrest. In addition, Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have anti-metastatic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate is its specificity for the Wnt signaling pathway. This specificity allows for the selective targeting of cancer cells that have dysregulated Wnt signaling, while sparing normal cells. However, one of the limitations of Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate. One potential direction is the development of more potent and selective tankyrase inhibitors that can overcome the limitations of Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate. Another direction is the investigation of the role of the Wnt signaling pathway in other diseases, such as neurodegenerative disorders and fibrosis. Finally, the combination of Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate with other targeted therapies, such as immune checkpoint inhibitors, may provide a synergistic effect in the treatment of cancer.
Méthodes De Synthèse
The synthesis of Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate involves a multi-step process. The first step involves the synthesis of 3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid, which is then reacted with methyl 4-aminobenzoate to produce the intermediate compound. This intermediate is then coupled with 3,5-dimethylisoxazole to produce the final product, Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate.
Applications De Recherche Scientifique
Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a variety of cancer cell lines, including colorectal, breast, lung, and pancreatic cancer. In addition, Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-9-13-7-11(8-17-15(13)23-19-9)14(20)18-12-5-3-10(4-6-12)16(21)22-2/h3-8H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBJAAJXVSWANJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-fluorophenyl)piperazin-1-yl]-(4,6,7-trimethoxy-1H-indol-2-yl)methanone](/img/structure/B7497733.png)

![4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile](/img/structure/B7497743.png)


![N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7497780.png)


![N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B7497805.png)
![N-[alpha-(p-Tolyl)benzyl]acetamide](/img/structure/B7497816.png)

![N-[(3-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7497828.png)
![N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7497840.png)
